
4-(Trifluoromethyl)thiazol-2-amine
概要
説明
4-(Trifluoromethyl)thiazol-2-amine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of the trifluoromethyl group is significant as it can influence the physical, chemical, and biological properties of the molecule .
Synthesis Analysis
The synthesis of thiazole derivatives, including those with trifluoromethyl groups, often involves multi-component reactions or one-pot procedures. For instance, one-pot, three-component reactions have been used to synthesize 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives, which are structurally related to 4-(trifluoromethyl)thiazol-2-amine . Additionally, the synthesis of 4-hydroxy-1,3-thiazoline derivatives from trifluoromethylated precursors has been reported, demonstrating the versatility of trifluoromethylated thiazoles in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of various thiazole derivatives have been determined, providing insights into their molecular conformations and potential isomerism . The influence of the trifluoromethyl group on the molecular geometry and electronic distribution is an important aspect of these analyses.
Chemical Reactions Analysis
Thiazole derivatives, including those with trifluoromethyl groups, can undergo a variety of chemical reactions. These reactions can lead to the formation of polyfunctionally substituted fused pyrimidine derivatives, arylhydrazones, and other heterocyclic amines . The reactivity of these compounds can be further explored to synthesize novel molecules with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(trifluoromethyl)thiazol-2-amine derivatives are influenced by the trifluoromethyl group. This group can affect the compound's spectroscopic properties, such as IR, Raman, and NMR spectra . Additionally, the presence of the trifluoromethyl group can lead to short intermolecular F–F contacts, which may impact the compound's crystalline structure and stability .
科学的研究の応用
Synthesis of Analog Compounds
4-(Trifluoromethyl)thiazol-2-amine has been utilized as a precursor in the synthesis of various analog compounds. For instance, it was used to create ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs through a Michael-like addition of secondary amines. This method also explored the use of primary amines (Boy & Guernon, 2005).
Development of Structurally Diverse Scaffolds
The compound has facilitated the one-pot synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives. These derivatives are achieved through three-component reactions of primary amines, aryl isothiocyanates, and 3-bromo-1,1,1-trifluoropropanone. This process enables the construction of various scaffolds including isoxazoles, triazoles, and propargylamine derivatives, which have biological interest (Dalmal et al., 2014).
Role in Synthesis of Fluorinated Compounds
The compound is instrumental in the synthesis of fluorinated purines and thiapurines. This synthesis involves the reaction of 2-(dialkylamino)-1,3-thiazol-4-amines with various isocyanates and triazines, leading to the incorporation of trifluoromethyl groups in the pyrimidine ring of these compounds (Iaroshenko et al., 2007).
Evaluation in Corrosion Inhibition
In the field of materials science, 4-(Trifluoromethyl)thiazol-2-amine derivatives have been evaluated for their effectiveness in inhibiting the corrosion of metals like iron. Quantum chemical and molecular dynamics simulation studies provide insights into the interaction of these compounds with metal surfaces, aiding in the development of effective corrosion inhibitors (Kaya et al., 2016).
Exploration in Antitumor Activities
Some derivatives of 4-(Trifluoromethyl)thiazol-2-amine have been synthesized and their structures confirmed through various spectroscopic techniques. These derivatives have been assessed for their antitumor activities, contributing to the development of new therapeutic agents (Liu et al., 2011).
Safety And Hazards
特性
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-10-3(8)9-2/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMGTNMCYLZGLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188451 | |
| Record name | 2-Thiazolamine, 4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)thiazol-2-amine | |
CAS RN |
349-49-5 | |
| Record name | 4-(Trifluoromethyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiazolamine, 4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiazolamine, 4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

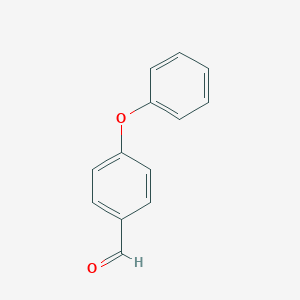
![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)
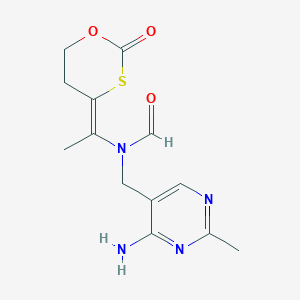
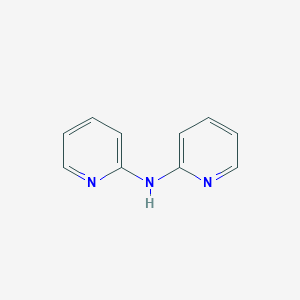
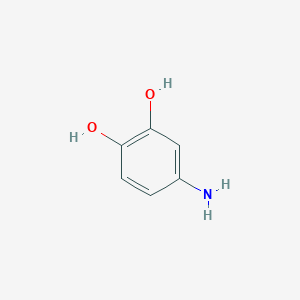
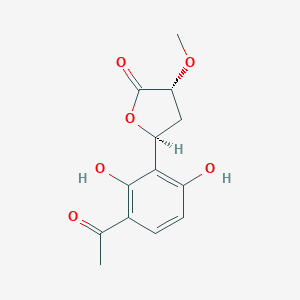
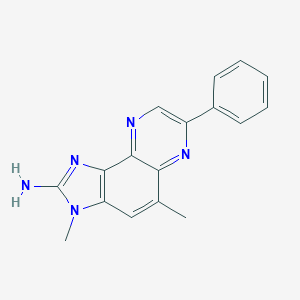
![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)
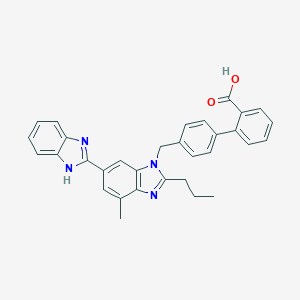
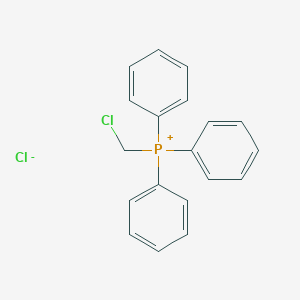
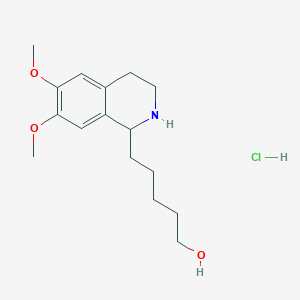
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
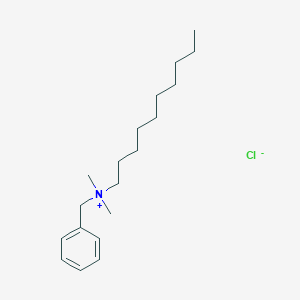
![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)